

Application Notes and Protocols for 1,12-Dibromododecane in Organic Synthesis

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Compound of Interest

Compound Name: 1,12-Dibromododecane

Cat. No.: B1294643

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1,12-dibromododecane** as a versatile organic chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to facilitate its application in research and development.

Introduction

1,12-Dibromododecane (CAS: 3344-70-5) is a bifunctional long-chain aliphatic hydrocarbon. [1] Its structure, featuring a twelve-carbon backbone with terminal bromine atoms, makes it an ideal linker and building block in a variety of synthetic applications. [2][3] The two primary reactive sites allow for the construction of complex molecules, polymers, and supramolecular assemblies. [4] This document outlines its key applications in the synthesis of bioactive molecules and materials, complete with detailed protocols and quantitative data to support experimental design.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **1,12-dibromododecane** is presented in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₄ Br ₂	
Molecular Weight	328.13 g/mol	
Appearance	Off-white to pale brown crystalline solid	
Melting Point	38-42 °C	
Boiling Point	215 °C at 15 mmHg	
Solubility	Soluble in hot methanol; insoluble in water.	
Storage	Store at room temperature in a dry, well-ventilated area.	[5]

Safety Precautions: **1,12-Dibromododecane** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

1,12-Dibromododecane is a versatile intermediate with applications in the synthesis of a wide range of compounds, including:

- **Bioactive Molecules:** It serves as a linker in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds.
- **Polymers:** Its bifunctional nature allows it to be used as a monomer in the synthesis of various polymers, including ionenes.
- **Gene Delivery Vectors:** The long aliphatic chain is incorporated into the hydrophobic core of cationic bolaamphiphiles designed for non-viral gene delivery.[6]
- **PROTACs:** It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new class of therapeutics.[4][7]

Experimental Protocols and Quantitative Data

This section provides detailed protocols for key reactions involving **1,12-dibromododecane**, along with tables summarizing quantitative data for easy comparison.

4.1. Synthesis of Bis-Quaternary Ammonium Salts (Gemini Surfactants)

Bis-quaternary ammonium salts, also known as gemini surfactants, are synthesized by the reaction of **1,12-dibromododecane** with tertiary amines. These compounds have applications as antimicrobial agents and in materials science.

Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide)

This protocol describes the synthesis of a 12-6-12 gemini surfactant.

- In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (1.0 eq) in ethanol.
- Add **1,12-dibromododecane** (2.0 eq) to the solution.
- Reflux the reaction mixture for 24 hours.
- Cool the reaction mixture to room temperature and collect the precipitate by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Quantitative Data: Synthesis of Bis-Quaternary Ammonium Salts

Reactant 1	Reactant 2	Solvent	Reaction Time (h)	Yield (%)	Reference
N,N,N',N'-tetramethyl-1,6-hexanediamine	1,12-dibromododecane	Ethanol	24	70	General procedure adapted from literature
3-Picoline	1,12-dibromododecane	Acetonitrile	48	>95	General procedure adapted from literature[8]

4.2. Synthesis of ω -Brominated Dodecyl Triphenylphosphonium Bromide

This intermediate is a key precursor for the synthesis of insect pheromones and other complex molecules via the Wittig reaction.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine **1,12-dibromododecane** (1.0 eq) and triphenylphosphine (1.0 eq).
- Add anhydrous toluene to the flask and heat the mixture to reflux.
- Maintain reflux for 24 hours.
- Cool the reaction mixture to room temperature, and collect the white precipitate by filtration.
- Wash the solid with cold toluene and dry under vacuum.

Quantitative Data: Synthesis of Phosphonium Salts

Reactant 1	Reactant 2	Solvent	Reaction Time (h)	Yield (%)	Reference
1,12-dibromododecane	Triphenylphosphine	Toluene	24	High	General procedure adapted from literature

4.3. Williamson Ether Synthesis

1,12-Dibromododecane can be used to synthesize long-chain di-ethers through the Williamson ether synthesis.

Experimental Protocol:

- In a round-bottom flask, suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
- Slowly add a solution of the desired alcohol (2.0 eq) in anhydrous DMF at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of **1,12-dibromododecane** (1.0 eq) in anhydrous DMF.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography.

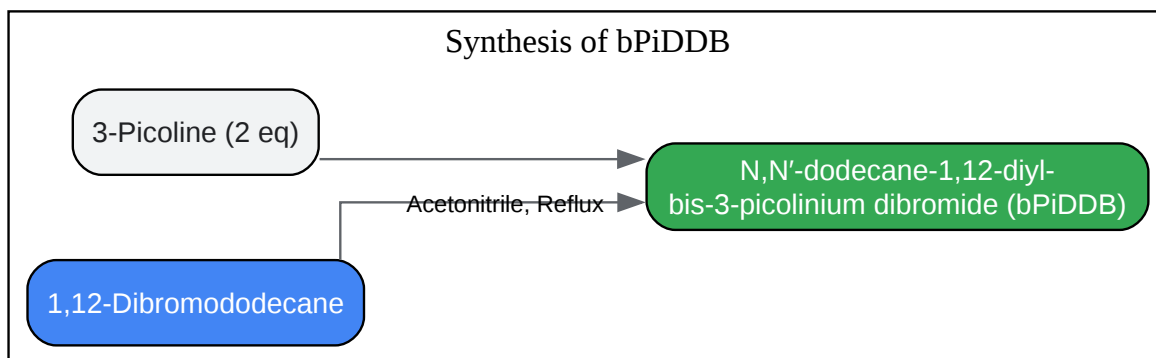
Quantitative Data: Williamson Ether Synthesis

Alcohol	Base	Solvent	Reaction Time (h)	Yield (%)	Reference
Phenol	K ₂ CO ₃	Acetonitrile	12	85-95	General procedure adapted from literature
4-Methoxyphenol	NaH	DMF	12	90	General procedure adapted from literature

Visualization of Pathways and Workflows

5.1. Synthesis of a Nicotinic Receptor Antagonist

1,12-Dibromododecane serves as a linker in the synthesis of the potent nicotinic acetylcholine receptor (nAChR) antagonist, N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB).[8]

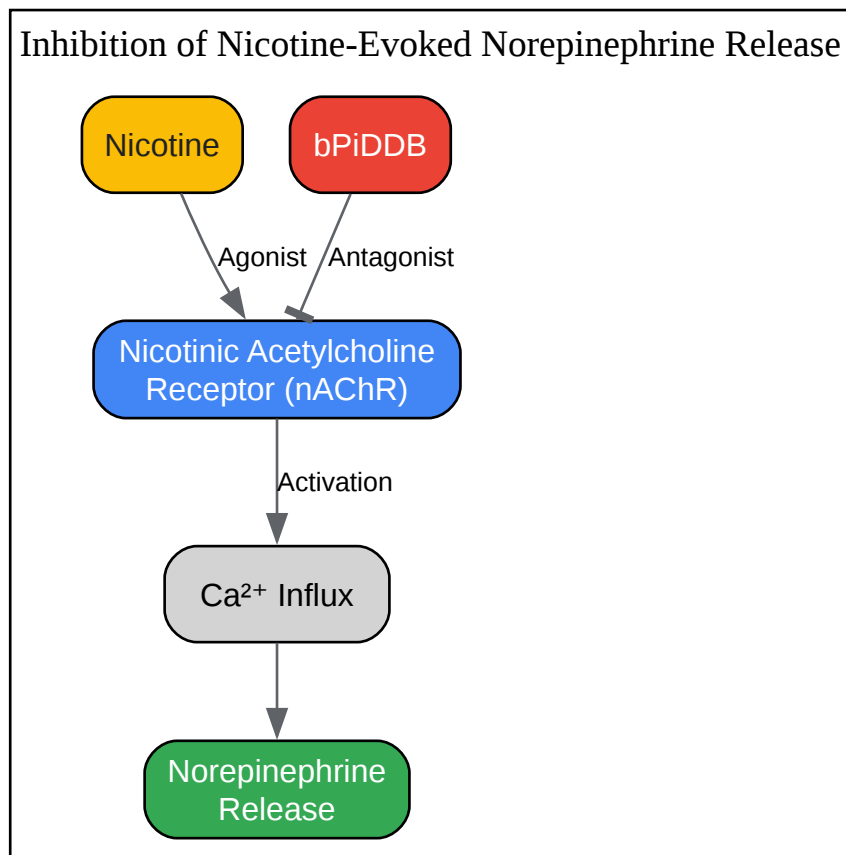


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Synthesis of the nAChR antagonist bPiDDB.

5.2. Signaling Pathway Inhibition by bPiDDB

bPiDDB acts as an antagonist at nAChRs, thereby inhibiting nicotine-evoked neurotransmitter release, such as norepinephrine.[8]

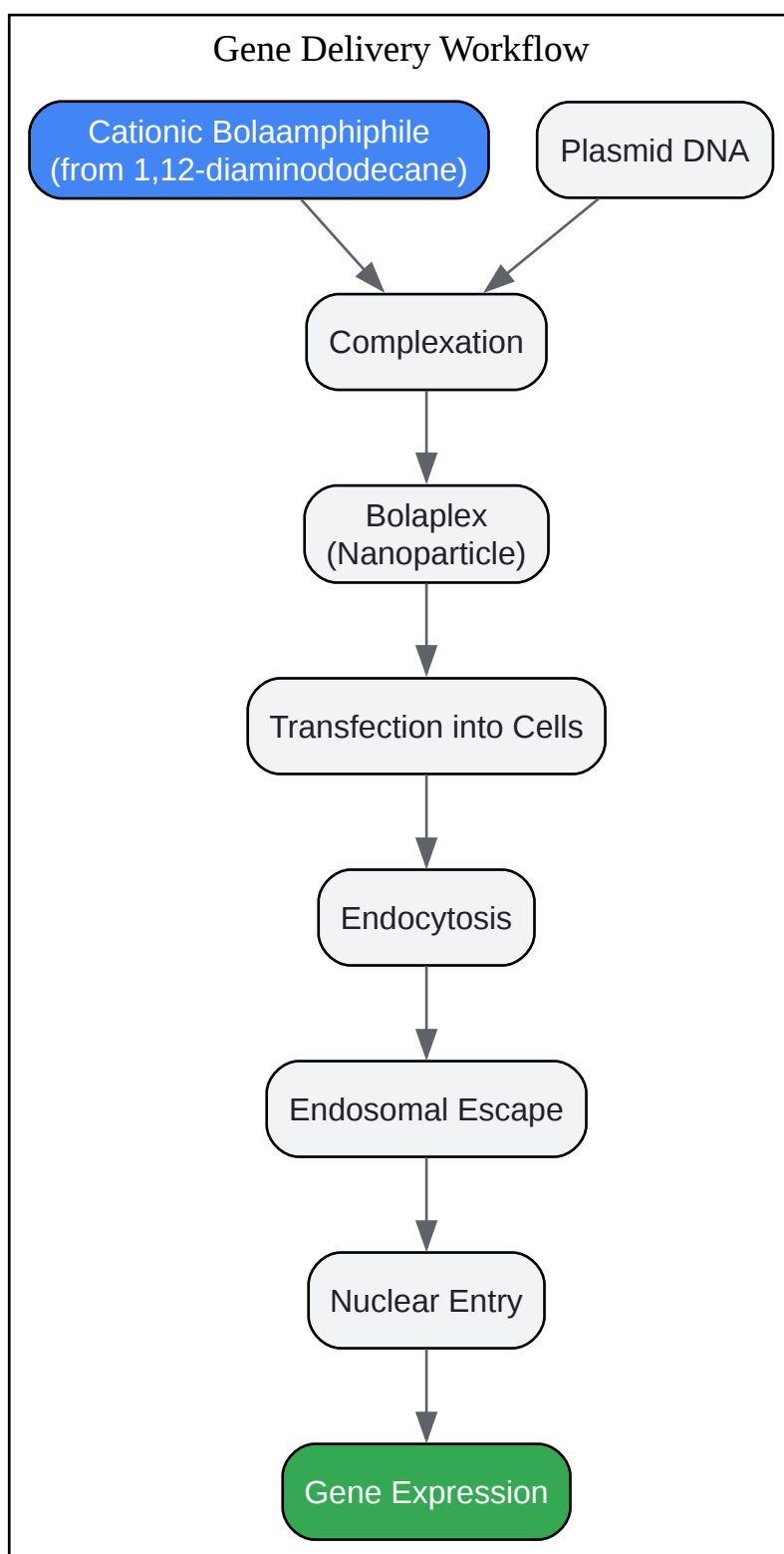


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Mechanism of nAChR antagonism by bPiDDB.

5.3. Workflow for Non-Viral Gene Delivery

Cationic bolaamphiphiles synthesized from 1,12-diaminododecane (derived from **1,12-dibromododecane**) can be used as non-viral vectors for gene delivery.[6]

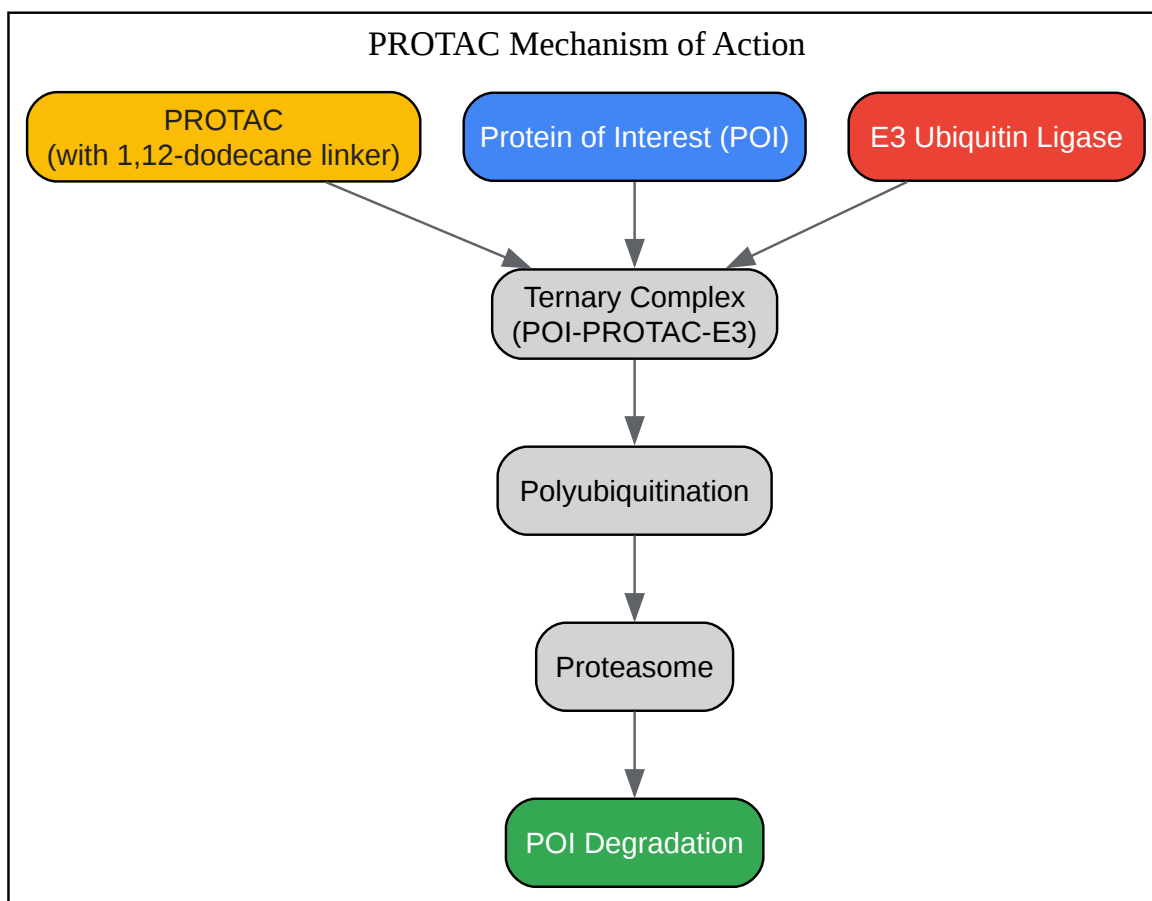


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Workflow for gene delivery using a bolaamphiphile.

5.4. PROTAC-Mediated Protein Degradation

1,12-Dibromododecane can be utilized as a linker to synthesize PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system.[9]



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PROTAC-induced protein degradation pathway.

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